molecular formula C12H13N3 B1276688 N2-Benzyl-2,3-pyridinediamine CAS No. 32282-07-8

N2-Benzyl-2,3-pyridinediamine

Cat. No.: B1276688
CAS No.: 32282-07-8
M. Wt: 199.25 g/mol
InChI Key: SLCKILPMRGVCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Benzyl-2,3-pyridinediamine: is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol . It is a derivative of pyridine, characterized by the presence of a benzyl group attached to the nitrogen atom at the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with benzyl halides under basic conditions. A common method includes the use of benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-2,3-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyridine derivatives , while reduction can produce benzylamine derivatives .

Mechanism of Action

The mechanism of action of N2-Benzyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2-Benzyl-2,3-diaminopyridine
  • N2-Benzyl-3,4-diaminopyridine
  • N2-Benzyl-2,4-diaminopyridine

Uniqueness

N2-Benzyl-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

2-N-benzylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCKILPMRGVCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425087
Record name N2-Benzyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32282-07-8
Record name N2-(Phenylmethyl)-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32282-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Benzyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.